molecular formula C7H8N2OS B11757085 1,3-Benzothiazol-5-amine hydrate

1,3-Benzothiazol-5-amine hydrate

Cat. No.: B11757085
M. Wt: 168.22 g/mol
InChI Key: WANIZFPHYSFJLE-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-5-amine hydrate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are widely used in various fields, including medicinal chemistry, due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzothiazol-5-amine hydrate can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. Another method involves the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazol-5-amine hydrate undergoes various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

1,3-Benzothiazol-5-amine hydrate has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Benzothiazol-5-amine hydrate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or interfere with cellular processes, leading to therapeutic effects. Molecular docking studies have shown that benzothiazole derivatives can bind to various protein targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Benzothiazol-5-amine hydrate include other benzothiazole derivatives such as:

  • 2-Aminobenzothiazole
  • 6-Chlorobenzothiazole
  • Benzothiazole-2-thiol

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of an amine group at the 5-position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Compared to other benzothiazole derivatives, it may exhibit different reactivity and interaction profiles, leading to unique therapeutic and industrial uses .

Properties

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

1,3-benzothiazol-5-amine;hydrate

InChI

InChI=1S/C7H6N2S.H2O/c8-5-1-2-7-6(3-5)9-4-10-7;/h1-4H,8H2;1H2

InChI Key

WANIZFPHYSFJLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N=CS2.O

Origin of Product

United States

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